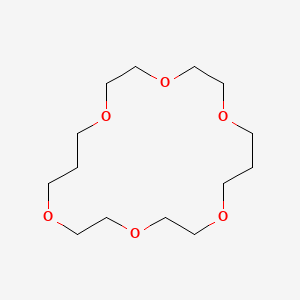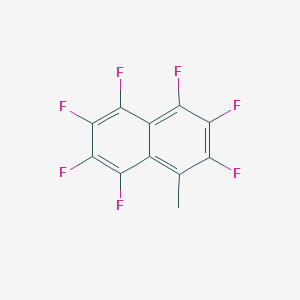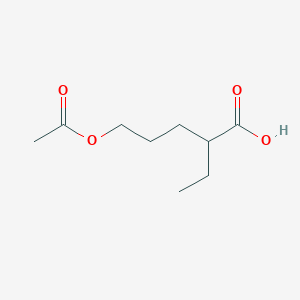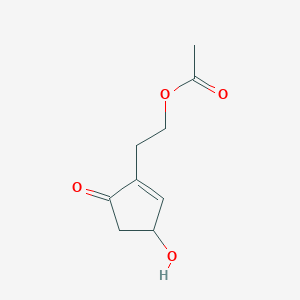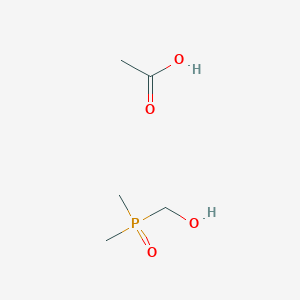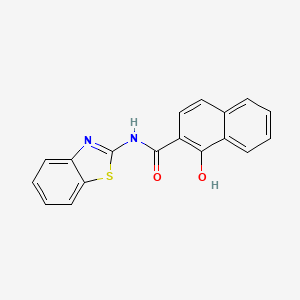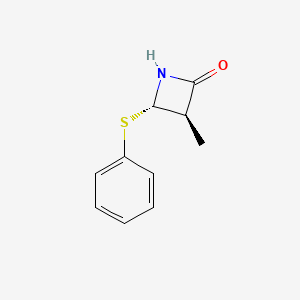
(3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one is a chiral azetidinone derivative. Azetidinones are four-membered lactams that are structurally related to β-lactams, which are well-known for their antibiotic properties. The presence of a phenylsulfanyl group and a methyl group in specific stereochemical configurations makes this compound unique and potentially interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-4-phenylsulfanylbutanoic acid.
Cyclization: The key step involves the cyclization of the starting material to form the azetidinone ring. This can be achieved using reagents like thionyl chloride or phosphorus trichloride under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for azetidinone derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated purification systems to streamline the production process.
化学反应分析
Types of Reactions
(3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azetidinone ring can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the phenylsulfanyl group or the azetidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted azetidinones
科学研究应用
Chemistry
(3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one is used as a building block in organic synthesis
Biology
In biological research, azetidinone derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of the phenylsulfanyl group may enhance the compound’s binding affinity to specific biological targets.
Medicine
Azetidinone derivatives, including this compound, are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting bacterial infections or other diseases.
Industry
In the industrial sector, azetidinone derivatives are used in the synthesis of advanced materials and as intermediates in the production of fine chemicals.
作用机制
The mechanism of action of (3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one involves its interaction with specific molecular targets. The phenylsulfanyl group may enhance the compound’s ability to bind to enzymes or receptors, leading to inhibition or modulation of their activity. The azetidinone ring can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.
相似化合物的比较
Similar Compounds
(3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one: Unique due to its specific stereochemistry and phenylsulfanyl group.
(3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-thione: Similar structure but with a thione group instead of a ketone.
(3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the phenylsulfanyl group. These features may confer distinct chemical reactivity and biological activity compared to other azetidinone derivatives.
属性
CAS 编号 |
53390-42-4 |
|---|---|
分子式 |
C10H11NOS |
分子量 |
193.27 g/mol |
IUPAC 名称 |
(3R,4S)-3-methyl-4-phenylsulfanylazetidin-2-one |
InChI |
InChI=1S/C10H11NOS/c1-7-9(12)11-10(7)13-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-,10+/m1/s1 |
InChI 键 |
NETBYXFEFCCDGL-XCBNKYQSSA-N |
手性 SMILES |
C[C@H]1[C@@H](NC1=O)SC2=CC=CC=C2 |
规范 SMILES |
CC1C(NC1=O)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





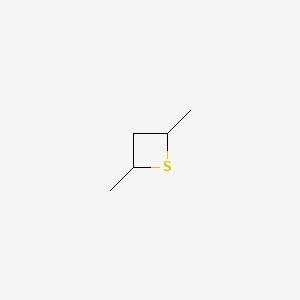
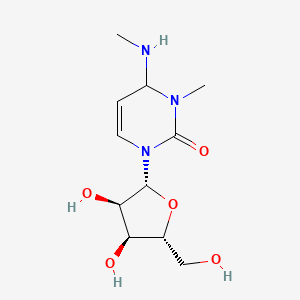
![4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14649318.png)

